molecular formula C16H32 B3055917 Undecylcyclopentane CAS No. 6785-23-5

Undecylcyclopentane

Cat. No.: B3055917
CAS No.: 6785-23-5
M. Wt: 224.42 g/mol
InChI Key: FIWKORYTHDYMGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

C16H32 . It consists of a cyclopentane ring attached to an undecyl chain, making it a member of the cycloalkanes. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Hydrogenation of Undecene: Undecylcyclopentane can be synthesized by the catalytic hydrogenation of undecene using a palladium or platinum catalyst under high pressure and temperature.

  • Wurtz Reaction: Another method involves the Wurtz reaction, where undecyl halides are reacted with sodium metal in dry ether to form this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of undecene in large reactors equipped with palladium or platinum catalysts. The reaction conditions are carefully controlled to ensure high yield and purity.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxygenated derivatives, such as alcohols and ketones.

  • Reduction: Reduction reactions can convert this compound into its corresponding alkanes or cycloalkanes.

  • Substitution: Halogenation and nitration are common substitution reactions that introduce halogens or nitro groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Hydrogen gas (H2) in the presence of a metal catalyst is typically used.

  • Substitution: Halogens (e.g., chlorine, bromine) and nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed:

  • Oxidation: this compound can be oxidized to form undecylcyclopentanol and undecylcyclopentanone.

  • Reduction: Reduction can yield undecane and cyclopentane.

  • Substitution: Halogenation can produce various halogenated derivatives, such as undecylcyclopentyl chloride.

Scientific Research Applications

Undecylcyclopentane is widely used in scientific research due to its unique structure and properties:

  • Chemistry: It serves as a building block for synthesizing more complex organic compounds.

  • Biology: It is used in the study of lipid membranes and their interactions with various molecules.

  • Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

  • Industry: It is used in the production of lubricants, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism by which undecylcyclopentane exerts its effects depends on the specific application. For example, in the synthesis of pharmaceuticals, it may act as a precursor that undergoes further chemical transformations to produce active compounds. The molecular targets and pathways involved vary based on the end application.

Comparison with Similar Compounds

Undecylcyclopentane is similar to other cycloalkanes and alkanes, but its unique structure sets it apart. Some similar compounds include:

  • Decylcyclopentane: A shorter alkyl chain attached to the cyclopentane ring.

  • Dodecylcyclopentane: A longer alkyl chain compared to this compound.

  • Undecylcyclohexane: A similar compound with a cyclohexane ring instead of cyclopentane.

These compounds share similar properties but differ in their chemical behavior and applications due to variations in their molecular structures.

Properties

IUPAC Name

undecylcyclopentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32/c1-2-3-4-5-6-7-8-9-10-13-16-14-11-12-15-16/h16H,2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWKORYTHDYMGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC1CCCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218087
Record name n-Undecylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6785-23-5
Record name n-Undecylcyclopentane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006785235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name n-Undecylcyclopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Undecylcyclopentane
Reactant of Route 2
Reactant of Route 2
Undecylcyclopentane
Reactant of Route 3
Reactant of Route 3
Undecylcyclopentane
Reactant of Route 4
Reactant of Route 4
Undecylcyclopentane
Reactant of Route 5
Reactant of Route 5
Undecylcyclopentane
Reactant of Route 6
Reactant of Route 6
Undecylcyclopentane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.